3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]quinoline-4-carboxamide hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2.ClH/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18;/h3-16,20,28H,2H2,1H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCSUEHQURQVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942628 | |
| Record name | 3-Hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204519-66-4 | |
| Record name | 3-Hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Talnetant Hydrochloride: Genesis and Preclinical Research Context
Discovery and Early Preclinical Characterization of Talnetant (B1681221) (SB-223412)
Talnetant is a non-peptide antagonist that is highly selective for the neurokinin-3 (NK3) receptor. Developed by GlaxoSmithKline, it is chemically classified as a phenylquinoline. Preclinical studies have characterized it as a potent, selective, and orally active antagonist.
In vitro studies have demonstrated talnetant's high affinity for the human NK3 receptor. It functions as a competitive antagonist, meaning it binds to the same site on the receptor as the natural ligand, neurokinin B (NKB), thereby blocking its action. This competitive antagonism has been observed in various cellular assays, including calcium and phosphoinositol second messenger systems.
Preclinical in vivo research in animal models, such as guinea pigs, has shown that talnetant is brain-penetrant and can modulate neurotransmitter systems. For instance, administration of talnetant was found to significantly increase extracellular levels of dopamine (B1211576) and norepinephrine (B1679862) in the medial prefrontal cortex. It also attenuated the 'wet dog shake' behaviors induced by a senktide (B1681736), an NK3 receptor agonist.
| Parameter | Receptor/System | Value | Assay Type |
|---|---|---|---|
| pKi (Affinity) | Human NK3 Receptor | 8.7 | Recombinant human receptor binding |
| pKi (Affinity) | Guinea Pig NK3 Receptor | 8.5 | Native tissue binding |
| pKi (Selectivity) | Human NK2 Receptor | 6.6 | Recombinant human receptor binding |
| pKi (Selectivity) | Human NK1 Receptor | <4 | Recombinant human receptor binding |
| pA2 (Functional Antagonism) | Human NK3 Receptor | 8.1 | Calcium mobilization assay |
| pA2 (Functional Antagonism) | Human NK3 Receptor | 7.7 | Phosphoinositol second messenger assay |
| pKB (Functional Antagonism) | Guinea Pig Native NK3 Receptor | 7.9 | NKB-induced neuronal firing in medial habenula |
| pKB (Functional Antagonism) | Guinea Pig Native NK3 Receptor | 7.7 | Senktide-induced neuronal firing in substantia nigra pars compacta |
Positional Role of Talnetant Hydrochloride within the Landscape of Non-Peptide NK3 Receptor Antagonists
Talnetant was one of the first non-peptide NK3 receptor antagonists to be developed, alongside compounds like osanetant (B1677505) (SR-142801). Both talnetant and osanetant were investigated for their potential as antipsychotics. While both are competitive antagonists at the NK3 receptor, they have been shown to have distinct modes of action in certain functional assays. For example, in studies of cellular calcium mobilization, talnetant exhibited a normal Schild plot, which is characteristic of a simple competitive antagonist. In contrast, osanetant displayed an aberrant Schild plot, suggesting a more complex interaction with the receptor.
More recently, a new generation of NK3 receptor antagonists, such as fezolinetant (B607441), has emerged. In silico analyses, which use computer simulations to predict the properties of molecules, have suggested that newer antagonists like fezolinetant may have more favorable drug-like properties and pharmacokinetic profiles compared to older compounds like talnetant and osanetant.
| Compound | Developmental Code | Key Characteristics |
|---|---|---|
| Talnetant | SB-223412 | One of the first non-peptide NK3 receptor antagonists; investigated for schizophrenia and irritable bowel syndrome. |
| Osanetant | SR-142801 | Developed around the same time as talnetant; also investigated for schizophrenia. Shows a more complex mode of action in some functional assays compared to talnetant. |
| Fezolinetant | N/A | A newer generation NK3 receptor antagonist. In silico studies suggest it may have improved physicochemical and pharmacokinetic properties. |
Rationale for Investigating Talnetant Hydrochloride in Preclinical Neuropsychiatric and Gastrointestinal Models
The investigation of talnetant hydrochloride in preclinical models for both neuropsychiatric and gastrointestinal disorders was based on the distribution and function of NK3 receptors in the body.
Neuropsychiatric Models: The rationale for studying talnetant in conditions like schizophrenia stems from the high concentration of NK3 receptors in brain regions associated with this disorder, such as the forebrain and basal ganglia. Furthermore, NK3 receptors are known to modulate monoaminergic neurotransmission, which is a key target for existing antipsychotic medications. Preclinical studies demonstrated that talnetant could increase dopamine and norepinephrine levels in the prefrontal cortex of guinea pigs, providing a neurochemical basis for its potential antipsychotic effects. The ability of talnetant to modulate the mesolimbic and mesocortical dopamine pathways further supported its investigation for the treatment of schizophrenia.
Gastrointestinal Models: The interest in talnetant for gastrointestinal disorders like irritable bowel syndrome (IBS) is due to the expression of NK3 receptors in the motor and sensory systems of the digestive tract. Visceral hypersensitivity, an exaggerated pain response to normal stimuli in the gut, is a key feature of IBS. The hypothesis was that by blocking NK3 receptors, talnetant could reduce this hypersensitivity. However, a study in healthy human volunteers found that talnetant did not have an effect on rectal compliance or sensation at the doses tested.
Molecular and Cellular Pharmacology of Talnetant Hydrochloride
Ligand Binding Profile and Receptor Affinity
The interaction of talnetant (B1681221) hydrochloride with neurokinin receptors has been extensively characterized through various in vitro binding assays.
Talnetant hydrochloride demonstrates a high affinity for recombinant human NK3 receptors. Studies have consistently reported a potent binding affinity, with a pKi value of 8.7. nih.gov In Chinese Hamster Ovary (CHO) cells expressing the human NK3 receptor, talnetant exhibited a Ki of 1.4 nM. medchemexpress.commedchemexpress.commedchemexpress.com
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| pKi | 8.7 | Not specified | nih.gov |
| Ki | 1.4 nM | hNK-3-CHO | medchemexpress.commedchemexpress.commedchemexpress.com |
A key characteristic of talnetant hydrochloride is its high selectivity for the NK3 receptor over the other neurokinin receptor subtypes, NK1 and NK2. Research indicates that talnetant is approximately 100-fold more selective for the human NK3 receptor compared to the human NK2 receptor and displays negligible affinity for the human NK1 receptor. medchemexpress.commedchemexpress.commedchemexpress.com The binding affinities are reported as pKi values of less than 4 for NK1 and 6.6 for NK2. nih.gov
| Receptor | pKi | Selectivity vs. NK3 | Reference |
|---|---|---|---|
| Human NK3 | 8.7 | - | nih.gov |
| Human NK2 | 6.6 | ~100-fold lower affinity | nih.gov |
| Human NK1 | <4 | Negligible affinity | nih.gov |
In addition to studies on recombinant receptors, the binding of talnetant has been assessed in native tissue preparations. These studies have confirmed its high affinity for the NK3 receptor in a more physiologically relevant context. In native tissue-binding studies using guinea pig brain tissue, talnetant displayed a high affinity for the NK3 receptor, with a pKi of 8.5. nih.gov Furthermore, in functional assays using guinea pig brain slices, talnetant antagonized the effects of NK3 receptor agonists, with pKB values of 7.9 in the medial habenula and 7.7 in the substantia nigra pars compacta. nih.gov
Mechanism of Receptor Antagonism
Talnetant hydrochloride functions as an antagonist at the NK3 receptor, and its mechanism of action has been elucidated through various functional and binding assays.
Talnetant is characterized as a competitive antagonist of the NK3 receptor. medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com This is supported by Schild plot analysis, a standard method for differentiating between competitive and non-competitive antagonism. For talnetant, the Schild plot was linear with a slope close to unity, which is indicative of competitive antagonism. nih.gov Additionally, the Kb value derived from the Schild plot was similar to its Ki value from binding assays, further supporting a competitive mechanism. nih.gov Ligand cross-competition binding studies have also demonstrated that talnetant binds competitively against other NK3 receptor ligands. nih.gov
The activation of the NK3 receptor by its endogenous ligand, neurokinin B (NKB), leads to the activation of intracellular second messenger systems, including the mobilization of intracellular calcium and the turnover of phosphoinositol. Talnetant has been shown to be a functional antagonist of these NKB-induced responses.
In cellular assays, talnetant competitively antagonized NKB-induced responses in both calcium mobilization and phosphoinositol second messenger systems. nih.govtargetmol.com The potency of this antagonism is reflected in the pA2 values, which were 8.1 for calcium mobilization and 7.7 for phosphoinositol turnover. nih.gov Furthermore, talnetant has been observed to reduce the accumulation of NKB-induced inositol (B14025) phosphates (IP) in U-2OS cells that express the human NK3 receptor. medchemexpress.commedchemexpress.com Studies on calcium mobilization have also shown that talnetant produces a normal Schild plot, consistent with its competitive antagonist action at the functional level. nih.gov
| Assay | Parameter | Value | Reference |
|---|---|---|---|
| Calcium Mobilization | pA2 | 8.1 | nih.gov |
| Phosphoinositol Turnover | pA2 | 7.7 | nih.gov |
Modulation of Neuronal Activity
Talnetant hydrochloride is a selective, non-peptide antagonist of the neurokinin-3 (NK3) receptor. Its pharmacological activity is centered on the modulation of neuronal processes, particularly those influenced by the NK3 receptor system. Research into its effects has revealed significant interactions with specific neuronal firing patterns and key neurotransmitter pathways in the central nervous system.
Effects on Neurokinin B (NKB)-Induced Neuronal Firing in Brain Slices
In vitro studies using brain slices have been instrumental in characterizing the antagonistic properties of Talnetant at native NK3 receptors. In these preparations, Talnetant has been shown to effectively counteract the excitatory effects of neurokinin B (NKB), the endogenous ligand for the NK3 receptor.
Specifically, in experiments conducted on guinea pig brain slices, Talnetant demonstrated competitive antagonism against NKB-induced increases in neuronal firing within the medial habenula. drugbank.com A similar competitive antagonism was observed in the substantia nigra pars compacta, where Talnetant blocked neuronal firing increases induced by senktide (B1681736), a selective NK3 receptor agonist. drugbank.com The antagonism was considered competitive because Talnetant did not reduce the maximum efficacy of the agonists. drugbank.com
The potency of this antagonistic activity is quantified by the pKB value, which is the negative logarithm of the antagonist's dissociation constant. These studies yielded specific pKB values for Talnetant's action in different brain regions.
| Brain Region | Agonist | Talnetant pKB Value |
| Medial Habenula | Neurokinin B (NKB) | 7.9 |
| Substantia Nigra Pars Compacta | Senktide | 7.7 |
This table summarizes the antagonistic potency of Talnetant in blocking agonist-induced neuronal firing in specific regions of the guinea pig brain. drugbank.com
Interaction with Dopaminergic and Noradrenergic Neurotransmission Pathways
The distribution of NK3 receptors in the brain, particularly in the basal ganglia and forebrain structures, suggests a role in modulating monoaminergic neurotransmission. drugbank.com Preclinical research, primarily through in vivo microdialysis studies in guinea pigs, has confirmed that Talnetant hydrochloride significantly influences dopaminergic and noradrenergic pathways. targetmol.comresearchgate.net
Acute administration of Talnetant has been shown to produce a dose-dependent and significant increase in the extracellular levels of both dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the medial prefrontal cortex. targetmol.comresearchgate.net This effect was also observed in the hippocampus. researchgate.net
| Neurotransmitter | Change in Extracellular Level |
| Dopamine (DA) | 238% Increase |
| Norepinephrine (NE) | 227.1% Increase |
This table displays the significant increase in extracellular monoamine levels in the medial prefrontal cortex following the acute administration of Talnetant (30 mg/kg i.p.) in research models. targetmol.commedchemexpress.com
Furthermore, Talnetant's interaction with these pathways is highlighted by its effects when co-administered with antipsychotic drugs. Studies have shown an additive effect when Talnetant is combined with the atypical antipsychotic, risperidone, leading to further increases in DA and NE levels in the prefrontal cortex. researchgate.net Notably, when administered with the typical antipsychotic, haloperidol (B65202), Talnetant was found to convert the neurochemical profile of haloperidol to one that more closely resembles that of an atypical antipsychotic. researchgate.net It also attenuated the increase in dopamine levels in the nucleus accumbens induced by haloperidol. targetmol.com This modulation of mesolimbic and mesocortical dopaminergic systems underscores its potential influence on neurotransmitter systems relevant to psychiatric disorders. drugbank.comtargetmol.com
Structure Activity Relationship Sar Studies of Talnetant Hydrochloride
Identification of the Quinoline (B57606) Core as a Key Pharmacophore
The quinoline core is a fundamental structural motif in talnetant (B1681221), essential for its antagonist activity at the NK3 receptor. SAR studies have demonstrated that this bicyclic aromatic system serves as a rigid scaffold, properly orienting the other key pharmacophoric elements for optimal interaction with the receptor binding pocket. The quinoline ring system itself was identified from SAR studies of earlier neurokinin-1 receptor (NK1R) antagonists. Subsequent optimization of this scaffold led to the development of talnetant as a more potent and selective NK3 receptor antagonist compared to first-generation non-peptide antagonists like osanetant (B1677505) kyoto-u.ac.jp. The phenylquinoline structure, specifically, is a defining characteristic of this class of compounds drugbank.com.
Chemical Modifications and their Impact on NK3 Receptor Binding Affinity and Selectivity
Talnetant (also known as SB-223412) exhibits high affinity for the human NK3 receptor, with a pKi value of 8.7 nih.gov. Its selectivity is a key feature, showing significantly lower affinity for NK2 receptors (pKi = 6.6) and negligible affinity for NK1 receptors (pKi < 4) nih.gov. This selectivity is attributed to specific substitutions on the quinoline core.
Detailed SAR studies have explored the impact of various chemical modifications:
Substituents on the Quinoline Ring: Modifications to the quinoline ring system have been shown to significantly affect both affinity and selectivity. The specific substitution pattern on the quinoline is critical for maintaining high-affinity binding to the NK3 receptor.
The N-(1-phenylpropyl)carboxamide Side Chain: The carboxamide linker and the stereochemistry of the 1-phenylpropyl group are crucial for potent antagonist activity. The (S)-configuration of the N-(1-phenylpropyl) group has been identified as optimal for binding.
The 2-Phenyl Group: The presence of a phenyl group at the 2-position of the quinoline ring contributes significantly to the binding affinity.
The 3-Hydroxy Group: The hydroxyl group at the 3-position is another key feature for the interaction with the NK3 receptor.
The following table summarizes the binding affinity of talnetant for various neurokinin receptors:
| Receptor | Binding Affinity (pKi) |
| Human NK3 | 8.7 nih.gov |
| Guinea Pig NK3 | 8.5 nih.gov |
| Human NK2 | 6.6 nih.gov |
| Human NK1 | < 4 nih.gov |
This table illustrates the high affinity and selectivity of Talnetant for the NK3 receptor.
Functionally, talnetant acts as a competitive antagonist. It has been shown to competitively block neurokinin B-induced responses in cellular assay systems, with pA2 values of 8.1 and 7.7 in calcium and phosphoinositol assays, respectively nih.govtargetmol.com.
Design and Evaluation of Talnetant Derivatives with Modified Physicochemical Properties
Efforts to improve the drug-like properties of talnetant have led to the design and evaluation of various derivatives with modified physicochemical characteristics. In silico studies comparing talnetant and osanetant with newer NK3 receptor antagonists like pavinetant (B1666215) and fezolinetant (B607441) have suggested that the newer compounds may possess more suitable physicochemical properties and higher compliance with drug-likeness rules scielo.org.co. For instance, osanetant was noted to have violations of drug-likeness rules related to flexibility, size, lipophilicity, and solubility, which can compromise absorption and permeability scielo.org.co. These comparative analyses provide insights into how modifications to the core structure can lead to derivatives with potentially improved pharmacokinetic profiles.
Development of Analogs for Environmental Impact Studies
Recognizing the potential for pharmaceuticals to enter the environment, research has been undertaken to develop novel NK3 receptor antagonists with reduced environmental toxicity. A structure-activity relationship study of talnetant was conducted to create derivatives with labile functional groups that would facilitate their conversion into less active species in the natural environment kyoto-u.ac.jpepa.govdrugbank.com.
One notable derivative, 3-mercaptoquinoline 2f, demonstrated comparable biological activity to the parent compound, talnetant. epa.govdrugbank.com Importantly, this derivative could be converted by air-oxidation into a disulfide (3f) or an isothiazolone (B3347624) (8), both of which showed no binding affinity for the NK3 receptor epa.govdrugbank.com. This approach represents a proactive strategy to design environmentally friendlier pharmaceutical agents by considering their environmental fate as part of the drug design process.
Preclinical in Vitro Research Methodologies for Talnetant Hydrochloride
Cell-Based Assay Systems
Cell-based assays are a cornerstone of in vitro pharmacology, offering a biologically relevant context to study drug-receptor interactions. bioivt.comnuvisan.com For Talnetant (B1681221) hydrochloride, both recombinant cell lines and native tissue preparations have been employed to elucidate its mechanism of action.
Recombinant Cell Lines Expressing Human Neurokinin Receptors (e.g., hNK-3-CHO, U-2OS)
To investigate the specific interaction of Talnetant with the human NK3 receptor, researchers commonly use recombinant cell lines. These are cells that have been genetically modified to express a specific target receptor, in this case, the human NK3 receptor.
Chinese Hamster Ovary (CHO) cells are frequently used for this purpose due to their robust growth characteristics and low endogenous receptor expression. Specifically, hNK-3-CHO cells, which are CHO cells stably expressing the human NK3 receptor, have been instrumental in characterizing Talnetant's binding affinity. medchemexpress.commedchemexpress.comselleckchem.comadooq.com
Another cell line utilized in the study of Talnetant is the human osteosarcoma cell line, U-2OS, also engineered to express the human NK3 receptor. medchemexpress.com These cells provide a platform for functional assays, allowing researchers to observe the downstream cellular responses following receptor activation or inhibition. For instance, studies have shown that Talnetant can reduce the accumulation of inositol (B14025) phosphates (IP) induced by neurokinin B (NKB) in U-2OS cells expressing the human NK3 receptor. medchemexpress.commedchemexpress.com
Native Tissue Preparations for Receptor Binding and Functional Assays
While recombinant cell lines offer a controlled environment to study a specific receptor, native tissue preparations provide insights into the compound's activity in a more physiologically relevant setting. For Talnetant, in vitro studies have been conducted on guinea pig brain slices. nih.gov These studies have demonstrated Talnetant's ability to antagonize the effects of NK3 receptor agonists on neuronal firing in specific brain regions, such as the medial habenula and the substantia nigra pars compacta. nih.gov This suggests that Talnetant acts as a competitive antagonist at native NK3 receptors. nih.gov
Radioligand Binding Assays
Radioligand binding assays are a powerful tool for quantifying the affinity of a drug for its receptor. creative-bioarray.com These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest.
Competition Binding Studies with Selective Neurokinin Receptor Ligands
Competition binding assays are used to determine the affinity of an unlabeled compound, such as Talnetant, by measuring its ability to displace a radiolabeled ligand from the receptor. creative-bioarray.com In the case of Talnetant, these studies have been performed using membranes from hNK-3-CHO cells and various radiolabeled neurokinin receptor ligands. nih.gov These experiments have confirmed Talnetant's high affinity for the NK3 receptor and its selectivity over other neurokinin receptors, such as NK1 and NK2. nih.gov
Determination of Inhibition Constants (Ki)
From competition binding data, the inhibition constant (Ki) can be calculated. The Ki is a measure of the binding affinity of the inhibitor, with a lower Ki value indicating a higher affinity. pharmacologycanada.org For Talnetant, the reported Ki value for the human NK3 receptor in hNK-3-CHO cells is approximately 1.4 nM. medchemexpress.commedchemexpress.comselleckchem.comadooq.com Studies have also shown that Talnetant is significantly more selective for the hNK-3 receptor compared to the hNK-2 receptor (over 100-fold) and has no significant affinity for the hNK-1 receptor. medchemexpress.commedchemexpress.comselleckchem.comadooq.com In native tissue binding studies using guinea pig brain, Talnetant displayed a high affinity for the NK3 receptor with a pKi of 8.5. nih.gov
Table 1: Binding Affinity of Talnetant for Human Neurokinin Receptors
| Receptor | Cell Line | Ki (nM) | Selectivity vs. hNK-3 |
|---|---|---|---|
| hNK-3 | hNK-3-CHO | 1.4 medchemexpress.commedchemexpress.comselleckchem.comadooq.com | - |
| hNK-2 | - | >140 | >100-fold medchemexpress.commedchemexpress.comselleckchem.com |
Functional Cell-Based Assays
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For Talnetant, these assays have consistently demonstrated its antagonist activity at the NK3 receptor.
In functional assays using cells expressing the human recombinant NK3 receptor, Talnetant has been shown to competitively antagonize the cellular responses induced by the natural NK3 receptor agonist, neurokinin B (NKB). nih.gov These responses are often measured by changes in intracellular second messengers, such as calcium (Ca2+) mobilization and phosphoinositol (IP) accumulation. nih.govnih.gov Talnetant effectively blocks these NKB-induced effects, confirming its role as an antagonist. medchemexpress.commedchemexpress.comnih.gov The antagonist activity of Talnetant at the human NK3 receptor has been quantified with pA2 values of 8.1 in calcium mobilization assays and 7.7 in phosphoinositol accumulation assays. nih.gov
Table 2: Functional Antagonist Activity of Talnetant at the Human NK3 Receptor
| Assay | Agonist | Measured Response | pA2 Value |
|---|---|---|---|
| Calcium Mobilization | Neurokinin B (NKB) | Intracellular Ca2+ increase | 8.1 nih.gov |
Furthermore, studies have shown that Talnetant's antagonism is reversible, and it acts as a competitive antagonist at the recombinant human NK3 receptor in vitro. sci-hub.se Cross-competition binding experiments have indicated that Talnetant binds to the orthosteric binding site of the NK3 receptor. nih.gov
Intracellular Calcium Mobilization Assays
Intracellular calcium mobilization assays are a fundamental tool for studying G-protein coupled receptor (GPCR) activation, such as the NK3 receptor. These assays measure the release of calcium from intracellular stores, a key downstream event following receptor stimulation. In the case of Talnetant hydrochloride, these assays have been instrumental in quantifying its antagonistic properties.
Research has shown that Talnetant hydrochloride competitively antagonizes the increase in intracellular calcium induced by neurokinin B (NKB), the endogenous ligand for the NK3 receptor. In a functional assay utilizing human recombinant NK3 receptors, Talnetant hydrochloride demonstrated a pA2 value of 8.1. nih.gov The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. This value indicates a high degree of potency of Talnetant hydrochloride in blocking the NKB-induced calcium response.
Functional Activity of Talnetant Hydrochloride in a Calcium Mobilization Assay
| Assay System | Agonist | Measured Response | Talnetant Hydrochloride Potency (pA2) | Reference |
|---|---|---|---|---|
| Human Recombinant NK3 Receptor | Neurokinin B (NKB) | Intracellular Calcium Mobilization | 8.1 | nih.gov |
Phosphoinositol Accumulation Assays
Phosphoinositol accumulation assays provide another method for assessing the functional antagonism of GPCRs that couple to the phospholipase C pathway. Activation of the NK3 receptor by an agonist like NKB leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured to quantify receptor activation.
In studies with human recombinant NK3 receptors, Talnetant hydrochloride was shown to be a competitive antagonist of NKB-induced phosphoinositol accumulation. nih.gov The pA2 value for Talnetant hydrochloride in this second messenger assay system was determined to be 7.7. nih.gov This finding complements the data from calcium mobilization assays, further confirming the antagonistic activity of Talnetant hydrochloride at the NK3 receptor.
Functional Activity of Talnetant Hydrochloride in a Phosphoinositol Accumulation Assay
| Assay System | Agonist | Measured Response | Talnetant Hydrochloride Potency (pA2) | Reference |
|---|---|---|---|---|
| Human Recombinant NK3 Receptor | Neurokinin B (NKB) | Phosphoinositol Accumulation | 7.7 | nih.gov |
Electrophysiological Techniques
Electrophysiological techniques are crucial for understanding how a compound modulates neuronal activity. These methods directly measure the electrical properties of neurons and can be used to assess the functional consequences of receptor antagonism in a more physiologically relevant context, such as in intact brain tissue.
Recording Neuronal Firing in Brain Slices (e.g., guinea pig medial habenula, substantia nigra pars compacta)
To investigate the effects of Talnetant hydrochloride on native NK3 receptors within the central nervous system, electrophysiological recordings have been conducted in brain slices from guinea pigs. This ex vivo preparation allows for the study of neuronal firing in specific brain regions where NK3 receptors are known to be expressed and functional.
In brain slices containing the medial habenula, Talnetant hydrochloride was found to antagonize the increase in neuronal firing induced by NKB. nih.gov The pKB value, which is analogous to the pA2 value but determined from electrophysiological experiments, was 7.9 in this brain region. nih.gov This demonstrates that Talnetant hydrochloride can effectively block the excitatory effects of an NK3 receptor agonist on neuronal activity in the medial habenula.
Similarly, in brain slices of the substantia nigra pars compacta, Talnetant hydrochloride antagonized the increase in neuronal firing induced by senktide (B1681736), a selective NK3 receptor agonist. nih.gov The pKB value in this region was determined to be 7.7. nih.gov Importantly, in both brain regions, Talnetant hydrochloride did not reduce the maximum response to the agonist, which is characteristic of competitive antagonism. nih.gov
Electrophysiological Activity of Talnetant Hydrochloride in Guinea Pig Brain Slices
| Brain Region | Agonist | Measured Response | Talnetant Hydrochloride Potency (pKB) | Reference |
|---|---|---|---|---|
| Medial Habenula | Neurokinin B (NKB) | Increased Neuronal Firing | 7.9 | nih.gov |
| Substantia Nigra Pars Compacta | Senktide | Increased Neuronal Firing | 7.7 | nih.gov |
Preclinical in Vivo Research and Animal Models of Disease for Talnetant Hydrochloride
Pharmacological Characterization in Animal Models of NK3 Receptor Activity
The in vivo activity of talnetant (B1681221) hydrochloride was confirmed by assessing its ability to block behaviors and physiological responses induced by NK3 receptor agonists, such as senktide (B1681736). These models are crucial for establishing the compound's functional antagonism at the target receptor in a living system.
Talnetant has been shown to effectively counteract specific behaviors elicited by the administration of the selective NK3 receptor agonist senktide in various animal species. In guinea pigs, talnetant demonstrated a dose-dependent attenuation of senktide-induced "wet dog shake" behaviors. This behavioral model is a standard method for assessing central NK3 receptor antagonism. A significant reduction in this behavior was observed following intraperitoneal administration of talnetant.
In conscious rabbits, the intravenous administration of senktide induces a measurable constriction of the pupil, known as miosis. Pretreatment with talnetant was found to inhibit this senktide-induced miosis in a dose-dependent manner, providing further in vivo evidence of its NK3 receptor-blocking activity.
Table 1: Effect of Talnetant on Senktide-Induced Behavioral and Physiological Responses
| Animal Model | Agonist | Measured Response | Effect of Talnetant | Citation |
|---|---|---|---|---|
| Guinea Pig | Senktide | "Wet dog shake" behavior | Significant, dose-dependent attenuation. | |
| Conscious Rabbit | Senktide | Miosis (pupillary constriction) | Dose-dependent inhibition. |
Microdialysis, a technique used to measure neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals, has been employed to understand talnetant's mechanism of action. These studies have demonstrated that talnetant can modulate monoaminergic neurotransmission, a key finding that links NK3 receptor antagonism to the regulation of critical neurotransmitter systems.
In microdialysis studies conducted in guinea pigs, acute administration of talnetant produced significant increases in the extracellular levels of dopamine (B1211576) and norepinephrine (B1679862) in the medial prefrontal cortex. Notably, serotonin (B10506) levels were unaffected. This selective modulation of catecholamines in a key cortical region highlights the compound's specific influence on brain neurochemistry.
Table 2: Neurochemical Effects of Talnetant in Guinea Pig Brain (Microdialysis Data)
| Brain Region | Neurotransmitter | Effect of Talnetant Administration | Citation |
|---|---|---|---|
| Medial Prefrontal Cortex | Dopamine (DA) | Significantly increased extracellular levels (to 238%). | |
| Norepinephrine (NE) | Significantly increased extracellular levels (to 227.1%). | ||
| Serotonin (5-HT) | No significant effect. | ||
| Nucleus Accumbens | Dopamine (DA) | Attenuated haloperidol-induced increases in dopamine levels. |
Evaluation in Animal Models of Neuropsychiatric Disorders
The distribution of NK3 receptors in brain regions associated with psychiatric disorders, coupled with their role in modulating dopamine pathways, has led to the evaluation of talnetant in relevant animal models.
The dopamine hypothesis of schizophrenia suggests that dysregulation in dopamine neurotransmission is a core feature of the disorder. Talnetant's demonstrated ability to modulate mesolimbic and mesocortical dopaminergic systems provides a strong rationale for its investigation as a potential treatment for schizophrenia.
Preclinical research has shown that talnetant can influence dopaminergic function in a manner relevant to schizophrenia models. For instance, in addition to increasing dopamine in the prefrontal cortex, talnetant was also shown to attenuate the increase in dopamine levels in the nucleus accumbens induced by the antipsychotic drug haloperidol (B65202). Furthermore, in gerbils, hyperlocomotion induced by the NK3 agonist senktide, a behavioral model used to test NK3 receptor activity, could be blocked by talnetant. This senktide-induced activity can also be reversed by antipsychotics like haloperidol and risperidone, further linking NK3 receptor-mediated behaviors to dopaminergic pathways relevant to schizophrenia. These findings collectively support the potential of talnetant to correct the dopaminergic dysregulation thought to underlie symptoms of schizophrenia.
Assessment in Animal Models of Gastrointestinal Function
Neurokinin receptors are known to be expressed in the sensory and motor systems of the digestive tract, suggesting that their antagonism could be a therapeutic strategy for disorders like irritable bowel syndrome (IBS).
Visceral hypersensitivity, an increased sensation of pain in response to normal stimuli, is a key feature of IBS. Animal models that mimic this, such as those induced by stress or mild inflammation, are used to screen potential therapeutics. Research suggests that NK3 receptors are involved in pathological processes related to gastrointestinal function rather than normal physiological control.
Preclinical studies indicate that NK3 receptors may mediate disruptions in intestinal motility and contribute to visceral pain perception. The proposed mechanism involves tachykinins released from intrinsic primary afferent neurons, leading to a state of hypersensitivity within the enteric nervous system and potentially increasing the sensitivity of C-fibers that transmit pain signals. Therefore, NK3 receptor antagonists like talnetant are hypothesized to inhibit this pathological intestinal nociception through a peripheral mechanism. This line of research has pointed to a potential role for talnetant in normalizing the pathological changes in intestinal motility and sensation characteristic of IBS.
Brain Penetrance and Central Nervous System Exposure in Animal Species
Talnetant hydrochloride, a non-peptide neurokinin-3 (NK3) receptor antagonist, has been shown to cross the blood-brain barrier and exert effects within the central nervous system (CNS) in preclinical animal models. The extent of its brain penetrance and subsequent exposure of CNS tissues are critical factors in its potential therapeutic utility for neurological and psychiatric disorders.
Initial characterization studies confirmed that talnetant is a brain-penetrant compound. nih.gov Evidence from in vivo microdialysis studies in freely moving guinea pigs demonstrated that talnetant can modulate neurochemical activity in specific brain regions. Following intraperitoneal administration, talnetant led to significant increases in extracellular levels of dopamine and norepinephrine in the medial prefrontal cortex. nih.gov This modulation of key neurotransmitters provides functional evidence of its presence and activity within the CNS.
Pharmacokinetic evaluations in rats provided quantitative insight into the brain distribution of talnetant. Disposition studies in this species revealed a mean brain-to-plasma concentration ratio of 0.20, indicating that the compound can access the brain parenchyma, although concentrations in the brain are lower than in systemic circulation.
While direct measurements of talnetant concentrations in the cerebrospinal fluid (CSF) and specific data on NK3 receptor occupancy percentages in the brain of animal models are not extensively detailed in the available literature, the observed pharmacological effects in the CNS strongly support its ability to reach its central targets.
The following tables summarize the available data on the brain penetrance and CNS exposure of talnetant hydrochloride in preclinical animal models.
Brain Tissue Distribution of Talnetant Hydrochloride in Rats
| Parameter | Value | Species |
| Mean Brain/Plasma Ratio | 0.20 | Rat |
Central Nervous System Effects of Talnetant Hydrochloride in Guinea Pigs
| Study Type | Findings | Brain Region | Species |
| Microdialysis | Significant increase in extracellular dopamine and norepinephrine | Medial Prefrontal Cortex | Guinea Pig |
Comparative Preclinical Analysis and Advanced Research Directions
Comparison of Talnetant (B1681221) Hydrochloride with Other Selective NK3 Receptor Antagonists (e.g., Osanetant (B1677505), Fezolinetant)
The landscape of selective NK3 receptor antagonists has evolved significantly since the initial development of compounds like Talnetant and Osanetant. scielo.org.coresearchgate.net Originally investigated for schizophrenia, both Talnetant and Osanetant showed promising initial results but were ultimately discontinued (B1498344) due to poor pharmacokinetic profiles. scielo.org.coresearchgate.net In contrast, Fezolinetant (B607441), a newer antagonist, has successfully navigated clinical trials for a different indication—menopausal vasomotor symptoms—and received regulatory approval. clevelandclinic.org
Preclinical comparisons, including in silico analyses, reveal key differences that likely contributed to these divergent outcomes. Studies comparing the physicochemical and pharmacokinetic profiles of these compounds have shown that newer agents like Fezolinetant exhibit higher compliance with established drug-likeness rules (e.g., Lipinski, Ghose, and Varma rules) when compared to Talnetant and Osanetant. scielo.org.coresearchgate.net This suggests that Fezolinetant possesses more favorable properties for a successful clinical candidate. researchgate.net
While both Talnetant and Osanetant are potent NK3 receptor antagonists, they exhibit distinct modes of action in cellular functional assays. For instance, in Ca2+ mobilization assays, Talnetant displays a normal Schild plot, indicative of competitive antagonism. researchgate.net Osanetant, however, shows an aberrant Schild plot with a steep slope, a phenomenon not attributed to differences in binding mechanisms, as both compounds demonstrate competitive binding at the orthosteric site with similar kinetic properties. researchgate.net
Talnetant is characterized by its high selectivity for the NK3 receptor. It has a high affinity for the human NK3 receptor (pKi of 8.7) with over 100-fold selectivity against the NK2 receptor and negligible affinity for the NK1 receptor. medchemexpress.comnih.gov
Below is a comparative table summarizing the key features of these three NK3 receptor antagonists.
| Feature | Talnetant hydrochloride | Osanetant | Fezolinetant |
| Primary Initial Indication | Schizophrenia | Schizophrenia | Menopausal Vasomotor Symptoms |
| Development Status | Discontinued | Discontinued | Approved |
| Reason for Discontinuation | Poor pharmacokinetic profile | Poor pharmacokinetic profile | N/A |
| Receptor Selectivity | High selectivity for NK3 over NK1 and NK2 receptors. medchemexpress.comnih.gov | Potent NK3 antagonist | Selective NK3 antagonist |
| Pharmacokinetic Profile | Considered poor in clinical trials. scielo.org.co | Considered poor in clinical trials. scielo.org.co | Favorable, leading to approval. researchgate.net |
| In Silico Drug-Likeness | Shows less compliance with drug-likeness rules compared to newer agents. scielo.org.coresearchgate.net | Shows less compliance with drug-likeness rules compared to newer agents. scielo.org.coresearchgate.net | Exhibits higher compliance with drug-likeness rules. researchgate.net |
| Mode of Action (Functional Assay) | Competitive antagonism (Normal Schild plot). researchgate.net | Aberrant Schild plot, though binding is competitive. researchgate.net | Effective antagonism of NK3R signaling. clevelandclinic.org |
Investigation of Dual NK1/NK3 Receptor Antagonism: Talnetant Hydrochloride as a Reference Compound
The exploration of dual antagonism of both NK1 and NK3 receptors represents a strategic evolution in targeting tachykinin pathways for therapeutic benefit, particularly for complex conditions like schizophrenia. In this research, highly selective single-receptor antagonists are crucial as reference compounds to accurately characterize the activity of new dual-acting molecules.
Talnetant hydrochloride's high affinity and selectivity for the NK3 receptor, coupled with its negligible affinity for the NK1 receptor, make it an ideal reference tool in these preclinical studies. medchemexpress.comnih.gov In binding affinity assays for novel dual NK1/NK3 antagonists, Talnetant is used to establish the baseline NK3 receptor activity. For example, studies have shown that while a selective NK1 antagonist like vestipitant (B1683824) has high affinity for NK1 receptors (pKi = 9.5) and very low affinity for NK3 receptors (pKi ≤ 5.5), Talnetant displays the opposite profile with high affinity for NK3 receptors (pKi = 8.5) and negligible affinity for NK1 receptors. nih.gov This clear separation in receptor activity allows researchers to confirm that newly synthesized compounds possess the intended balanced affinity for both receptors.
Research into Potential Novel Therapeutic Applications Based on NK3 Receptor Modulation
The understanding of the NK3 receptor's role has expanded beyond its initial link to schizophrenia. Preclinical evidence has long suggested that NK3 receptors modulate various neurotransmitter systems, pointing to potential applications in other CNS disorders like major depressive disorder and panic attacks. nih.gov
The most significant advancement in this area has been the successful application of NK3 receptor antagonism for the treatment of menopausal vasomotor symptoms (hot flashes). scielo.org.coclevelandclinic.org The discovery that neurokinin B (NKB)-NK3 receptor signaling is a key regulator of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, which are involved in thermoregulation, opened a new therapeutic avenue. clevelandclinic.org This led to the development and approval of Fezolinetant, the first NK3 receptor antagonist for this non-psychiatric condition. clevelandclinic.org
Furthermore, the development of dual NK1/NK3 receptor antagonists like Elinzanetant is being explored not only for vasomotor symptoms but also for associated sleep disturbances, leveraging the distinct roles of NK1 and NK3 receptors in these processes. clevelandclinic.orggoogle.compatientcareonline.comnih.gov Other potential applications for dual antagonists that are under investigation include sex-hormone-dependent diseases such as endometriosis and polycystic ovary syndrome. google.combioworld.com
Future Directions in Preclinical Drug Discovery for NK3 Receptor Antagonists
The trajectory of NK3 receptor antagonist research, from the discontinuation of early compounds like Talnetant to the approval of Fezolinetant, provides clear future directions for preclinical drug discovery.
A primary focus remains on optimizing the pharmacokinetic properties of new chemical entities. The failures of Talnetant and Osanetant underscore the importance of early in silico and preclinical screening for favorable ADME (absorption, distribution, metabolism, and excretion) profiles to ensure clinical viability. scielo.org.coresearchgate.net
Another significant direction is the continued exploration of dual-target or multi-target ligands. The development of dual NK1/NK3 receptor antagonists such as Elinzanetant is a prominent example. clevelandclinic.orggoogle.com This approach is based on the hypothesis that simultaneously modulating multiple, related pathways can offer synergistic therapeutic effects or a broader spectrum of activity, potentially treating not just a primary symptom like hot flashes but also associated conditions like sleep disturbances. patientcareonline.comnih.gov
Finally, research continues to uncover the broader physiological roles of the NKB/NK3 system, which may unveil further novel therapeutic applications. Preclinical efforts will likely focus on developing antagonists with tailored properties (e.g., varying degrees of CNS penetration) suitable for these different potential indications.
Q & A
Q. What are the key pharmacological properties of Talnetant hydrochloride, and how do they inform experimental design?
Talnetant hydrochloride is a potent and selective neurokinin-3 (NK3) receptor antagonist with a binding affinity of Ki = 1.4 nM for human NK3 receptors expressed in CHO cells **. Its selectivity (>100-fold for NK3 over NK2 receptors and no affinity for NK1 receptors at ≤100 µM) necessitates careful receptor profiling in studies. Key experimental design considerations include:
- Validating receptor specificity using competitive binding assays (e.g., radioligand displacement with [³H]-substance P for NK1/NK2 receptors).
- Including positive controls (e.g., senktide for NK3 agonism) and negative controls (NK1/NK2 antagonists).
- Adjusting dosages based on in vivo models: e.g., 3–30 mg/kg i.p. in guinea pigs for behavioral studies .
Q. How should Talnetant hydrochloride be stored and handled to ensure stability in laboratory settings?
- Storage : Powder form is stable at -20°C for up to two years. Dissolved in DMSO, it remains stable for six months at -80°C or two weeks at 4°C .
- Handling : Use protective gloves and eyewear due to potential carcinogenicity risks (classified under OSHA hazard communication standards) . Centrifuge liquid formulations at 500×g to prevent contamination .
Q. What in vitro models are most suitable for studying Talnetant hydrochloride’s mechanism of action?
- Cell-based assays : CHO cells stably expressing human NK3 receptors for Ca²⁺ mobilization studies .
- Tissue models : Rabbit isolated iris sphincter muscles to assess functional antagonism of senktide-induced contractions .
- Synaptosomal preparations : Rat spinal cord synaptosomes to measure substance P release modulation .
Q. What is the recommended method for preparing stock solutions of Talnetant hydrochloride to avoid solubility issues?
Centrifuge vials at 500×g to concentrate the solution.
Prepare working concentrations using serial dilution in assay buffers (e.g., PBS or HBSS).
Validate solubility via HPLC or NMR if precipitation occurs .
Advanced Research Questions
Q. How can researchers validate the selectivity of Talnetant hydrochloride for NK3 receptors in complex biological systems?
- Cross-reactivity assays : Test against NK1 (e.g., GR 205171A) and NK2 (e.g., MEN-10376) receptor antagonists .
- Genetic knockdown : Use siRNA targeting NK3 receptors in primary neurons to confirm specificity of behavioral or electrophysiological effects .
- Dose-response profiling : Compare IC₅₀ values across receptor subtypes (e.g., NK3 pKi = 8.7 vs. NK2 pKi = 6.6 in guinea pig tissue) .
Q. How can discrepancies between in vitro and in vivo efficacy data for Talnetant hydrochloride be addressed?
- Pharmacokinetic factors : Measure plasma and brain concentrations post-administration to assess blood-brain barrier penetration .
- Metabolite interference : Use LC-MS to identify active metabolites that may contribute to in vivo effects .
- Species-specificity : Validate receptor affinity in target species (e.g., guinea pig NK3 pKi = 8.5 vs. human pKi = 8.7) .
Q. What methodological considerations are critical for clinical translation of Talnetant hydrochloride in psychiatric disorders?
- Dosing regimens : Phase 2 trials used 25–100 mg oral doses in schizophrenia studies, but optimal CNS exposure requires adjusting for bioavailability (~50% in humans) .
- Biomarker selection : Monitor extracellular dopamine in the prefrontal cortex via microdialysis to correlate NK3 antagonism with neurochemical changes .
- Placebo controls : Address high placebo response rates in psychiatric trials by incorporating blinded crossover designs .
Q. How should researchers analyze contradictory data on Talnetant hydrochloride’s efficacy in pain models?
- Contextual variables : Assess inflammation status (e.g., monoarthritic vs. naive rats) .
- Endpoint selection : Compare thermal hyperalgesia (reduced by Talnetant) vs. mechanical allodynia (unaffected) .
- Replication : Validate findings across independent labs using standardized protocols (e.g., senktide-induced "wet dog shake" tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
